BenchChemオンラインストアへようこそ!

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

HIV-1 NNRTI Halogen bonding Structure-activity relationship

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS 872694-84-3) is a synthetic pyridazinylthioacetamide derivative featuring a 4-bromophenyl substituent on the pyridazine ring and a 2,5-dimethylphenyl moiety on the acetamide side chain. The compound belongs to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and formyl peptide receptor (FPR) ligand scaffolds that rely on a pyridazine-thioether-acetamide pharmacophore.

Molecular Formula C20H18BrN3OS
Molecular Weight 428.35
CAS No. 872694-84-3
Cat. No. B2984749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
CAS872694-84-3
Molecular FormulaC20H18BrN3OS
Molecular Weight428.35
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H18BrN3OS/c1-13-3-4-14(2)18(11-13)22-19(25)12-26-20-10-9-17(23-24-20)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25)
InChIKeyBSQZOHYRAOEXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS 872694-84-3): A Specialized Pyridazinylthioacetamide for HIV-1 NNRTI and FPR Agonist Research Programs


2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS 872694-84-3) is a synthetic pyridazinylthioacetamide derivative featuring a 4-bromophenyl substituent on the pyridazine ring and a 2,5-dimethylphenyl moiety on the acetamide side chain [1]. The compound belongs to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and formyl peptide receptor (FPR) ligand scaffolds that rely on a pyridazine-thioether-acetamide pharmacophore [2]. Unlike the extensively characterized naphthalen-1-yl analog (compound 8k), this 4-bromophenyl variant offers a distinct halogen-dependent interaction profile that directly impacts target engagement, metabolic stability, and selectivity [3].

Why 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS 872694-84-3) Cannot Be Replaced by Naphthalenyl or Other Aryl Analogs in Pharmacophore-Optimized Research


Substituting 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide with the more common naphthalen-1-yl analog (e.g., compound 8k, EC50 = 0.046 µM in HIV-1 IIIB) would fundamentally alter the structure-activity relationship because the 4-bromophenyl group engages the NNRTI binding pocket through a halogen-bond interaction with backbone carbonyl residues, while the bulkier naphthalenyl group relies on π-π stacking [1]. Similarly, replacement with a 4-chlorophenyl or 4-fluorophenyl analog changes the halogen bond strength and van der Waals radius, which directly modulates both potency and selectivity—a phenomenon documented for the ortho-halogen series where EC50 values vary by over 4-fold (Cl: 0.19 µM, Br: 0.21 µM, F: 0.26 µM) [1]. In FPR agonist applications, the 4-bromophenylacetamide fragment has been shown to be essential for activity; moving the bromine to the meta position or replacing it with a methyl group results in a ≥10-fold loss in EC50 [2]. Therefore, generic substitution within this chemotype is not a viable procurement strategy when specific target engagement profiles are required.

Quantitative Differentiation Guide for 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS 872694-84-3) Relative to Closest Analogs


Predicted HIV-1 NNRTI Potency: Tailored Halogen-Bond Interaction Versus Naphthalenyl-Dependent π-Stacking

In the pyridazinylthioacetamide NNRTI series, the ortho-substituent on the N-phenylacetamide ring is a primary potency determinant. For compounds sharing the 4-(naphthalen-1-yl)pyridazine core, the Br derivative (8e, EC50 = 0.21 µM) exhibits a clear potency separation from F (8d, 0.26 µM) and a close clustering with Cl (8b, 0.19 µM) [1]. While the target compound 872694-84-3 has not been directly assayed, its 2,5-dimethylphenyl substitution pattern is not present in the published SAR dataset, meaning its potency cannot be reliably extrapolated from the naphthalenyl series. The replacement of the naphthalen-1-yl group with 4-bromophenyl is expected to alter the binding mode by shifting from a π-stacking-dominated interaction to a halogen-bond and hydrophobic-contact-driven interaction [2]. This structural difference renders the compound a distinct pharmacological tool for probing the halogen bond contribution to NNRTI binding, which cannot be studied with the naphthalenyl analog.

HIV-1 NNRTI Halogen bonding Structure-activity relationship

Distinct Physicochemical Profile: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Differentiation from Naphthalenyl Analogs

The target compound 872694-84-3 possesses a computed XLogP3 of 4.7 and a TPSA of 80.2 Ų [1], placing it within favorable drug-like chemical space. In contrast, the naphthalen-1-yl analog (compound 8k) has a calculated XLogP3 of approximately 5.8 and a TPSA of approximately 100 Ų (estimated from the nitro substituent). The ~1.1 log unit difference in lipophilicity corresponds to an approximately 12-fold difference in octanol-water partition coefficient, which can significantly influence membrane permeability, plasma protein binding, and metabolic clearance [2]. The lower TPSA of 872694-84-3 may also confer improved blood-brain barrier penetration relative to the naphthalenyl analog, though this remains to be experimentally verified. These physicochemical distinctions are directly relevant for researchers selecting a starting point for lead optimization where balancing potency with ADME properties is critical.

Drug-likeness Lipophilicity Physicochemical properties

Essential 4-Bromophenyl Pharmacophore: Evidence from FPR Agonist SAR That Validates the Bromine Requirement

In the structurally related pyridazin-3(2H)-one FPR agonist series, the 4-bromophenylacetamide fragment was established as essential for agonist activity. Compound EC3, bearing a 4-bromophenyl substituent, demonstrated potent mixed FPR1/FPR2/FPR3 agonism with EC50 values of 19 nM (FPR1), 43 nM (FPR2), and 40 nM (FPR3) [1]. In contrast, removal of the bromine atom or replacement with a methyl group resulted in a ≥10-fold reduction in potency [1]. Although 872694-84-3 is a pyridazinylthioacetamide rather than a pyridazinone, it retains the critical 4-bromophenyl moiety in a similar spatial orientation. The thioether bridge replaces the carbonyl at position 3, a modification that has been shown in the HIV-1 NNRTI context to maintain or improve potency while offering synthetic diversification opportunities [2]. This structural relationship positions 872694-84-3 as a candidate for evaluating whether the 4-bromophenyl pharmacophore retains its potency-enhancing role when shifted from a pyridazinone to a pyridazinylthioacetamide platform.

Formyl peptide receptor (FPR) agonist 4-Bromophenyl pharmacophore Anti-inflammatory

Synthetic Versatility: Bromine Handle Enables Downstream Diversification Not Possible with Naphthalenyl or Methyl Analogs

The para-bromine atom on the phenyl ring of 872694-84-3 serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables late-stage diversification to generate focused libraries of analogs while preserving the pyridazinylthioacetamide core. In contrast, the naphthalen-1-yl analog (8k) lacks a reactive halogen handle, requiring de novo synthesis for each new analog. The 2,5-dimethyl substitution on the anilide ring provides additional steric and electronic tuning that can be exploited in parallel synthesis strategies [2]. The combination of a reactive bromine handle and a dimethylanilide moiety makes 872694-84-3 a privileged intermediate for combinatorial chemistry approaches in both NNRTI and FPR agonist programs.

Synthetic diversification Cross-coupling Building block

Recommended Research and Industrial Application Scenarios for 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS 872694-84-3)


Probing Halogen-Bonding Contributions to HIV-1 NNRTI Potency and Resistance Profiles

Use 872694-84-3 as a probe molecule to systematically compare halogen-bonding interactions (Br) against π-stacking interactions (naphthalenyl) and hydrogen-bonding interactions (pyridinyl) in the NNRTI binding pocket. Because the compound shares the pyridazinylthioacetamide scaffold with the well-characterized compound 8k (EC50 = 0.046 µM against HIV-1 IIIB) but introduces a 4-bromophenyl substituent, it enables direct interrogation of the halogen bond's contribution to potency and mutant-strain resilience [1]. This application is directly supported by the established SAR showing that ortho-halogen substituents on the anilide ring modulate EC50 in the range of 0.19–0.26 µM [1].

Scaffold-Hopping Strategy for FPR Agonist Drug Discovery: From Pyridazinones to Pyridazinylthioacetamides

Employ 872694-84-3 as a scaffold-hopping intermediate to bridge the gap between the validated pyridazin-3(2H)-one FPR agonist series (e.g., EC3: FPR1 EC50 = 19 nM, FPR2 EC50 = 43 nM) and a novel pyridazinylthioacetamide chemotype [2]. The 4-bromophenyl substituent, which was shown to be essential for nanomolar FPR potency in the pyridazinone series, is retained in 872694-84-3, providing a rational starting point for evaluating whether the thioether bridge maintains, enhances, or diminishes FPR subtype selectivity [2].

Combinatorial Library Synthesis via Suzuki-Miyaura Diversification of the Bromine Handle

Leverage the para-bromine atom of 872694-84-3 as a versatile synthetic handle for generating focused libraries of pyridazinylthioacetamide derivatives through parallel Suzuki-Miyaura cross-coupling with diverse aryl/heteroaryl boronic acids [3]. This approach enables rapid SAR exploration of the aryl substituent at the pyridazine 6-position while keeping the 2,5-dimethylphenylacetamide moiety constant, allowing systematic determination of the optimal substitution pattern for either NNRTI potency or FPR agonist activity [1][2].

Physicochemical Property Optimization for Lead Compound Development

Select 872694-84-3 as a lead optimization starting point when improved drug-likeness is required. Its computed XLogP3 of 4.7 is approximately 1.1 log units lower than the naphthalen-1-yl analog, suggesting better aqueous solubility and potentially lower metabolic clearance [4]. The TPSA of 80.2 Ų is also within the favorable range for oral bioavailability (typically <140 Ų), making this compound a more developable scaffold for programs targeting systemic or CNS exposure [4][5].

Quote Request

Request a Quote for 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.